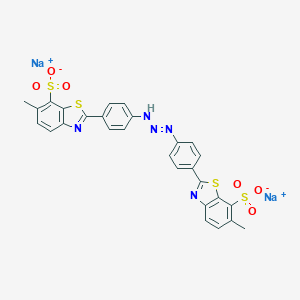

7-Benzothiazolesulfonic acid,2'-(1-triazene-1,3-diyldi-4,1-phenylene)bis[6-methyl-, disodium salt

説明

Historical Context and Evolution of Academic Inquiry

The history of Titan Yellow is intertwined with the broader development of synthetic dyes in the 19th and early 20th centuries. chemistryviews.org The initial synthesis of what is now known as Titan Yellow involved the diazo-coupling of the sulfonated product of dehydrothio-p-toluidine. psu.edu For a considerable time, commercial Titan Yellow was known to be a complex mixture, and the precise structure of its most reactive component remained a subject of scientific inquiry. psu.edu

Early research in the 20th century led to various proposed formulas for the dye. By 1915, a formula for the compound, then named Azidingelb 5G, was published, though the exact positions of the sulfonate groups were a matter of speculation. psu.edu It was later demonstrated through systematic research that the component of commercial Titan Yellow most reactive to magnesium possesses two 7-sulfonate groups. psu.edu This clarification was crucial, as it was discovered that the synthesis method, particularly the diazotization pH, could affect the position of the sulfonate groups and, consequently, the dye's reactivity. psu.edu This evolution in understanding allowed for the synthesis of a more reliable and sensitive form of Titan Yellow, specifically for its use in the determination of magnesium. psu.edu

Role as a Triazene (B1217601) Dye in Scientific Investigations

Titan Yellow's utility in scientific research is extensive, primarily due to its properties as a triazene dye. It serves as a visual and fluorescent indicator in a variety of applications.

As a pH indicator , Titan Yellow exhibits a distinct color change in highly alkaline conditions. wikipedia.orgsdfine.com This property makes it suitable for specific acid-base titrations and other applications where monitoring a high pH range is necessary.

Table 2: pH Indicator Profile of Titan Yellow

| pH Transition Range | Color Change |

|---|---|

| 12.0 - 13.0 | Yellow to Red/Orange wikipedia.orgsdfine.com |

In the realm of microscopy , Titan Yellow is employed as a biological stain and a fluorescent indicator. gspchem.comspectrumchemical.com Its ability to bind to certain cellular components allows for their visualization and study under a microscope.

The most prominent application of Titan Yellow is in the colorimetric determination of magnesium . gspchem.compsu.edu In an alkaline solution, Titan Yellow adsorbs onto colloidal magnesium hydroxide (B78521) to form a red-colored lake or complex. gspchem.comresearchgate.net The intensity of the red color is proportional to the concentration of magnesium, allowing for its quantitative measurement. researchgate.net This method has been applied to various biological and environmental samples. psu.edunih.govrsc.org However, research has also highlighted that the method can be prone to interference from other substances, which has led to the development of improved and modified procedures to enhance its reliability. psu.edunih.govnih.gov

Beyond magnesium detection, Titan Yellow has been investigated for other scientific purposes. These include its use as a photosensitizer in photogalvanic cells for solar energy conversion and storage, where its photo-stability has been a subject of study. researchgate.netresearchgate.net Additionally, its interaction with other molecules has been explored, such as its use in conjunction with Congo red to study amyloid-dye complexes in electron microscopy. researchgate.net The dye has also been a subject in studies on the photocatalytic transformation of azo dyes and in the development of materials for the removal of dyes from wastewater. gspchem.comresearchgate.net

特性

CAS番号 |

1829-00-1 |

|---|---|

分子式 |

C28H21N5NaO6S4+ |

分子量 |

674.8 g/mol |

IUPAC名 |

sodium 6-methyl-2-[4-[2-[4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)phenyl]iminohydrazinyl]phenyl]-1,3-benzothiazole-7-sulfonic acid |

InChI |

InChI=1S/C28H21N5O6S4.Na/c1-15-3-13-21-23(25(15)42(34,35)36)40-27(29-21)17-5-9-19(10-6-17)31-33-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)41-28)43(37,38)39;/h3-14H,1-2H3,(H,31,32)(H,34,35,36)(H,37,38,39);/q;+1 |

InChIキー |

YWPVFTVXFCDAGL-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NN=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |

他のCAS番号 |

1829-00-1 |

物理的記述 |

Yellowish-brown solid; [Merck Index] |

同義語 |

thiazol yellow G titan yellow |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Modifications

Foundational Synthetic Pathways

The primary route to synthesizing Titan yellow involves the formation of a diazo compound, which is then coupled to create the final triazene (B1217601) structure. The starting materials are typically derivatives of benzothiazole (B30560).

The synthesis of Titan yellow is a quintessential example of diazotization followed by a coupling reaction. psu.edu This process begins with a primary aromatic amine, which is converted into a diazonium salt. These salts are typically unstable and are generated in-situ at low temperatures before being used immediately in a subsequent coupling step. youtube.comyoutube.com

The general mechanism involves treating the primary aromatic amine with nitrous acid (HNO₂), which is itself formed from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl). youtube.com The resulting diazonium salt is a reactive electrophile. youtube.com In the synthesis of Titan yellow, this diazonium salt is then coupled with an electron-rich compound. psu.edu Specifically, the diazonium salt of a sulfonated dehydrothio-p-toluidine derivative is coupled with another molecule of the same precursor. psu.edu This reaction attacks the amino group (NH₂) to form the characteristic triazene linkage (-N=N-NH-) of Titan yellow. wikipedia.orgpsu.edu

A typical procedure for the diazotization of a precursor like dehydrothio-p-toluidinesulfonic acid involves creating a slurry of the acid with potassium hydroxide (B78521) and sodium nitrite in water. google.com This mixture is then added to chilled concentrated hydrochloric acid to form the precipitated diazonium salt, which is isolated by filtration. google.com

The precursors for Titan yellow are based on the benzothiazole heterocyclic system. ekb.eg Commercial Titan yellow is generally produced from the diazocoupling of the sulfonated product of dehydrothio-p-toluidine. psu.edu This often results in a complex mixture because the sulfonation process can yield isomers with the sulfonate group in different positions on the benzothiazole ring. psu.edu

Research has shown that the component most reactive toward magnesium, which is the primary analytical application of Titan yellow, is the isomer where the sodium sulfonate groups are located at the 7-position on each of the benzothiazole rings. psu.edu To create a purer and more reliable reagent for magnesium determination, a specific precursor is used: 2-(p-aminophenyl)-6-methylbenzothiazole-7-sulphonic acid. psu.edu The synthesis involves diazotizing this compound and then coupling it with an unreacted portion of the same 7-sulphonic acid, ensuring the correct isomeric structure for the final product. psu.edu

Strategies for Chemical Derivatization

Chemical derivatization of Titan yellow focuses on modifying its structure or its formulation to improve its performance, particularly in analytical applications.

Significant effort has been dedicated to modifying the Titan yellow method to improve its reliability and accuracy for the spectrophotometric determination of magnesium. nih.govpsu.edu These techniques involve the addition of other chemical agents to the system to control the reaction and improve the measurement.

One key modification is the replacement of traditional colloidal stabilizers like gum ghatti with a 0.1% polyvinyl alcohol solution. psu.edu This change enhances the performance by increasing the concentration range over which the calibration curve for magnesium remains linear. psu.edu Further accuracy is achieved by measuring the color produced in spectrophotometer cells with a longer light path (2 cm) at a wavelength of 550 mµ. psu.edu

The following table summarizes key derivatization techniques and their impact on the analytical performance of the Titan yellow method for magnesium detection.

Interactive Data Table: Enhancements in the Titan Yellow Method for Magnesium Analysis

| Modification/Technique | Purpose | Result | Reference |

|---|---|---|---|

| Replacement of gum ghatti with 0.1% polyvinyl alcohol | Stabilize the magnesium hydroxide-dye lake | Increases the linear range of the calibration curve | psu.edu |

| Use of 2 cm light path cells | Increase measurement sensitivity | Higher accuracy in the final colorimetric reading | psu.edu |

| Measurement at 550 mµ | Optimize absorbance reading | Improved accuracy of the final determination | psu.edu |

| Identical treatment of standards and samples | Correct for reagent effects | Allows for the effect of deproteinizing reagents on color intensity | psu.edu |

| Regular calibration | Account for dye solution aging | Corrects for day-to-day variations and progressive decrease in color intensity | psu.edu |

Mechanistic Studies of Molecular Interactions

Complexation Mechanisms with Metal Ions

The interaction of Titan Yellow with various metal ions is a subject of detailed study, particularly concerning its use as a marker and a carrier for these ions. The mechanisms are governed by a combination of physicochemical forces and the specific molecular structure of the dye.

The complexation of Titan Yellow with metal ions is significantly influenced by both electrostatic and hydrophobic interactions. The molecule's structure, featuring negatively charged sulfonic acid groups and large, uncharged aromatic regions, facilitates these interactions. Electrostatic forces are primarily responsible for the initial attraction between the cationic metal ions and the anionic dye molecule. The negatively charged sulfonate (SO₃⁻) groups provide localized sites of high electron density, attracting positively charged metal ions.

Concurrently, hydrophobic interactions, often described as Van der Waals forces, play a crucial role in the stability of the resulting complex. nih.gov The planar, aromatic rings of the Titan Yellow molecule contribute to its hydrophobic character, promoting associations that are energetically favorable in aqueous environments.

Table 1: Driving Forces in Titan Yellow Interactions

| Driving Force | Interacting Moiety | Description |

|---|---|---|

| Electrostatic Attraction | Sulfonic Acid Groups (SO₃⁻) | The primary attraction between negatively charged functional groups on the dye and positive metal cations. |

| Hydrophobic Interactions | Aromatic Ring Structures | Van der Waals forces and the tendency of nonpolar structures to aggregate in water contribute to the stability of complexes. nih.gov |

| π-π Stacking | Aromatic Ring Structures | Interactions between the electron clouds of the aromatic rings, particularly relevant in supramolecular assemblies. |

Titan Yellow can participate in the formation of larger, colloidal structures, especially in the presence of other self-assembling molecules. A notable example is its interaction with Congo Red, where the two dyes form mixed comicellar structures. bamsjournal.com In these assemblies, Titan Yellow molecules intercalate, or insert themselves, between the molecules of the ribbon-like supramolecular structures formed by Congo Red. researchgate.net

This dynamic is particularly important when introducing metal ions, such as silver (Ag⁺). The Titan Yellow within the comicellar structure acts as the primary binding agent for the metal ions. bamsjournal.com The supramolecular ligand, therefore, becomes a package consisting of multiple self-assembled dye molecules that can carry metal ions. researchgate.net This results in a local concentration of the metal, which can lead to the in-situ formation of metal nanoparticles upon reduction, making the entire complex visible for applications like electron microscopy. bamsjournal.com

The specific functional groups on the Titan Yellow molecule are central to its ability to form complexes with metal ions.

Azo Groups (-N=N-): The core of the Titan Yellow chromophore consists of a triazene (B1217601) chain, which is a key site for metal ion binding. It is this centrally located group that is credited with the ability to attract one silver ion per dye molecule. researchgate.net The complexation of silver ions by Titan Yellow has been demonstrated through spectral analysis. researchgate.net Further evidence comes from experiments where the reduction of a ternary Congo Red/Titan Yellow/Ag⁺ complex with sodium dithionite (B78146) resulted in the decomposition and discoloration of the dyes due to the reduction of the azo bonds, confirming the close association of the metal with this part of the molecule. researchgate.net

Sulfonic Groups (-SO₃H): As previously mentioned, the sulfonic acid groups are vital for the initial electrostatic attraction of metal cations. In their deprotonated, anionic form (SO₃⁻) in aqueous solutions, they create strong negative charges on the molecular surface, effectively drawing in and positioning the metal ions for complexation with the azo/triazene core.

Table 2: Role of Key Functional Groups in Titan Yellow

| Functional Group | Chemical Formula | Role in Molecular Interactions |

|---|---|---|

| Azo/Triazene Group | -N=N-NH- | Acts as the primary binding site for metal ions like Ag⁺. researchgate.net |

| Sulfonic Acid Group | -SO₃H | Provides negative charge for electrostatic attraction of cations. |

Interactions with Organic Molecules and Biological Targets

Compared to other dyes like Congo Red, Titan Yellow is reported to interact poorly with proteins on its own. researchgate.net However, the general principles of dye-protein binding suggest a potential modality. This binding is often driven by the dye's hydrophobic core and its peripheral charged groups. nih.gov

In this model, the dye molecules, while clearly incorporated into protein crystals, may not adopt a single, ordered conformation. Instead, they are thought to be disordered but paradoxically, tightly bound. nih.gov The interaction is likely a combination of electrostatic attraction between the dye's sulfonic groups and charged residues on the protein surface, and hydrophobic interactions between the dye's aromatic structure and nonpolar regions of the protein.

Titan Yellow engages in significant supramolecular interactions, most notably with Congo Red. Congo Red is known to self-assemble in aqueous solutions, forming ribbon-like supramolecular structures. researchgate.netnih.gov Titan Yellow can intercalate into these structures, forming a mixed, or "comicellar," system. bamsjournal.com

This interaction is highly specific and functional. It has been leveraged to create a dual-purpose molecular tool. Congo Red possesses a strong affinity for certain protein structures, such as amyloids, but it does not complex well with metal ions. researchgate.netnih.gov Titan Yellow, conversely, has a strong affinity for metal ions (specifically silver) but a weak affinity for proteins. researchgate.net By combining them, a ternary complex (Congo Red/Titan Yellow/Ag⁺) is formed. This complex retains the protein-binding ability of Congo Red and the metal-carrying capacity of Titan Yellow. researchgate.net The primary application of this supramolecular assembly is to act as a marker for electron microscopy, where the metal ions provide the necessary contrast to visualize the binding sites of the Congo Red on protein aggregates. bamsjournal.comresearchgate.net

Table 3: Titan Yellow-Congo Red Supramolecular Complex

| Component | Role in the Complex | Purpose |

|---|---|---|

| Congo Red | Forms the primary supramolecular "ribbon-like" scaffold. researchgate.net Binds to target proteins (e.g., amyloids). nih.gov | Provides specificity for biological targets. |

| Titan Yellow | Intercalates into the Congo Red scaffold. researchgate.net Strongly binds metal ions (e.g., Ag⁺). bamsjournal.com | Acts as a carrier for the electron-dense marker. |

| Metal Ion (e.g., Ag⁺) | Complexed by Titan Yellow within the supramolecular structure. bamsjournal.com | Provides contrast for visualization in electron microscopy. |

Reaction Pathway Analysis

The molecular structure of Titan Yellow, a complex triazene dye, allows for several types of chemical transformations. Mechanistic studies, primarily focusing on its degradation and synthesis, have provided insights into its reactivity. These studies are crucial for understanding its environmental fate and for the development of related chemical entities. The primary reaction pathways investigated include oxidation, reduction, and substitution reactions.

The oxidation of Titan Yellow has been explored, largely through photocatalytic degradation studies. These processes typically involve the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which attack the dye molecule, leading to its fragmentation into smaller organic compounds. scirp.orgresearchgate.net While a complete, stepwise mechanistic pathway for the oxidation of Titan Yellow is not extensively detailed in the available literature, the identified degradation products provide a clear indication of the oxidative cleavage of the molecule.

In studies on the photocatalytic degradation of azo dyes similar in structure to Titan Yellow, a variety of smaller aromatic and aliphatic compounds have been identified. researchgate.net These products suggest that the initial attack by oxidizing species likely occurs at the azo linkage and the aromatic rings, leading to the breakdown of the chromophore. The addition of hydrogen peroxide (H₂O₂) has been shown to accelerate the photocatalytic degradation of reactive dyes, which is attributed to the increased production of hydroxyl radicals. scirp.org

Table 1: Potential Intermediate Products from the Oxidative Degradation of Azo Dyes

| Product Category | Identified Intermediates |

| Aromatic Acids | 1,2-Benzenedicarboxylic acid |

| Aromatic Amines | Benzoic acid (2-amino-, methyl ester) |

| Benzene Derivatives | Benzene [(methylsulfonyl) methyl], Phenol |

| Quinones | 4-Naphthalenedione |

| Aliphatic Acids | Acetic acid, Propionic acid |

This table is based on degradation products identified in studies of structurally related azo dyes, suggesting potential, but not directly confirmed, products from Titan Yellow oxidation. researchgate.net

The reduction of Titan Yellow is a well-documented reaction pathway. The triazene linkage (-N=N-NH-) is susceptible to reductive cleavage, leading to the formation of corresponding amine derivatives. A notable study demonstrated the reduction of commercial Titan Yellow using tin(II) chloride in the presence of concentrated hydrochloric acid. psu.edu This reaction cleaves the triazene group, resulting in the formation of a specific aminobenzothiazole derivative.

The primary reduction product identified is 2-(p-aminophenyl)-6-methylbenzothiazole-7-sulphonic acid. psu.edu This finding was crucial in confirming the structure of the active component in commercial Titan Yellow, as the starting material for its synthesis is the same sulphonic acid. psu.edu The reduction effectively breaks the molecule at the diazoamino group, yielding the more stable amine.

Further studies have shown that Titan Yellow can be degraded in the presence of sodium borohydride (B1222165) (NaBH₄), indicating that this reducing agent is capable of cleaving the dye molecule. researchgate.net

Table 2: Reduction of Titan Yellow

| Reactant | Reducing Agent | Major Product | Reference |

| Titan Yellow | Tin(II) chloride and Hydrochloric acid | 2-(p-aminophenyl)-6-methylbenzothiazole-7-sulphonic acid | psu.edu |

| Titan Yellow | Sodium Borohydride (NaBH₄) | Degraded products (specific amine derivatives not detailed) | researchgate.net |

Direct studies on the substitution reactions on the pre-formed Titan Yellow molecule are not widely available. However, the synthesis of Titan Yellow itself provides significant insight into the reactivity of its precursor aromatic rings towards electrophilic aromatic substitution. The synthesis involves a diazotization reaction followed by a coupling reaction, which are classic examples of electrophilic aromatic substitution. psu.educhemicalbook.com

The synthesis pathway is as follows:

Diazotization : 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid is treated with an acidic solution of sodium nitrite (B80452) to form a diazonium salt. This reaction converts the amino group into a highly electrophilic diazonium group. psu.educhemicalbook.com

Coupling : The resulting diazonium salt is then coupled with another molecule of 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid. chemicalbook.com In this step, the diazonium ion acts as an electrophile and attacks the electron-rich aromatic ring of the second molecule, forming the triazene linkage.

This synthesis demonstrates that the phenyl rings of the benzothiazole (B30560) derivatives are activated towards electrophilic attack. The positions of the sulfonate groups on the benzothiazole rings are a result of the sulfonation of dehydrothio-p-toluidine, the precursor to the aminophenyl benzothiazole sulfonic acid. psu.edu

Advanced Analytical Chemistry Applications

Spectrophotometric and Spectroscopic Methodologies

Titan yellow is integral to several spectrophotometric and spectroscopic methods due to its distinct light-absorbing properties and its interaction with analytes, which can be quantified by measuring changes in light absorbance or scattering.

UV-Vis Spectrophotometric Quantification Techniques

Titan yellow exhibits a characteristic absorbance of light in the ultraviolet-visible (UV-Vis) spectrum. In distilled water, it has an absorption maximum between 403 and 409 nm. gspchem.com This property is fundamental to its use in quantitative analysis. According to the Beer-Lambert law, the amount of light absorbed at this specific wavelength is directly proportional to the concentration of the dye in a solution. When Titan yellow forms a complex with an analyte, such as magnesium, the absorption maximum of the resulting solution shifts, and the intensity of the absorbance can be used to determine the concentration of the analyte. For instance, in a buffered solution at pH 7.0, the absorption maximum is observed between 398 and 402 nm. sigmaaldrich.com

| Property | Value | Reference |

| Absorption Maximum (Distilled Water) | 403–409 nm | gspchem.com |

| Absorption Maximum (Buffer pH 7.0) | 398–402 nm | sigmaaldrich.com |

β-Correction Spectrophotometry in Trace Analysis

β-Correction spectrophotometry is an advanced technique used to enhance the sensitivity and selectivity of spectrophotometric measurements by correcting for background interference from excess reagents. This method has been successfully applied in the determination of trace amounts of beryllium using Titan yellow. rsc.org In this application, Titan yellow reacts with beryllium to form a stable complex. The β-correction method effectively eliminates the spectral interference caused by the unbound Titan yellow, which allows for a more accurate quantification of the beryllium-titan yellow complex. rsc.org This approach significantly increases the analytical sensitivity and reduces measurement errors, making it possible to detect beryllium at very low concentrations, with a reported detection limit of 0.003 mg/L in wastewater samples. rsc.org

Resonance Rayleigh Scattering (RRS) Enhancement for Analyte Detection

Resonance Rayleigh Scattering (RRS) is a highly sensitive spectroscopic technique that relies on the enhancement of scattered light when macromolecules or nanoparticles form aggregates. The formation of a complex between a dye and an analyte can lead to a significant increase in the RRS intensity, which can be used for quantification. Although specific applications for Titan yellow are not extensively documented in the provided search results, the principle is demonstrated with other dyes. For example, the interaction between dyes and analytes like proteins or perfluorooctane (B1214571) sulfonate can cause a notable enhancement of the RRS signal. nih.gov Given that Titan yellow forms complexes, particularly with ions leading to the formation of larger particles like magnesium hydroxide (B78521) lakes, it has the potential to be utilized as a probe in RRS-based detection methods for various analytes. nih.govekb.eg

Solution Scanometric Methods and Colorimetric Analysis

Solution scanometry offers a simple, cost-effective, and rapid alternative to traditional spectrophotometry for colorimetric analysis. This method utilizes a flatbed scanner to capture the image of a colored solution, and the color intensity is analyzed using software to determine the analyte concentration. tandfonline.comdaneshyari.com Titan yellow is an ideal reagent for this technique due to the distinct color change it undergoes upon complexation. tandfonline.com

A notable application is the determination of magnesium, where Titan yellow in an alkaline medium forms a pink-colored complex with magnesium hydroxide. tandfonline.comtandfonline.com The intensity of the pink color, captured by the scanner and analyzed in terms of its red, green, and blue (RGB) values, correlates with the magnesium concentration. tandfonline.com This method has demonstrated a wide linear range for magnesium detection and has been successfully applied to the analysis of water and almond gum samples. tandfonline.comresearchgate.net

Elemental and Ion Detection Studies

The primary application of Titan yellow in elemental analysis is the detection and quantification of magnesium ions, a critical element in various biological and environmental systems.

Magnesium Ion Determination and Optimization Parameters

The determination of magnesium ions (Mg²⁺) using Titan yellow is a well-established colorimetric method. nih.gov The reaction takes place in an alkaline medium, where magnesium ions precipitate as magnesium hydroxide. Titan yellow is then adsorbed onto the precipitate, forming a colored lake. ekb.eg The intensity of the resulting color is proportional to the concentration of magnesium.

Several parameters must be optimized to ensure the accuracy and sensitivity of the assay. tandfonline.com These include the concentrations of Titan yellow, sodium hydroxide (to ensure alkaline conditions for the precipitation of magnesium hydroxide), and stabilizers. tandfonline.comresearchgate.net Starch is often used as a protective colloid to stabilize the colored complex, while hydroxylamine (B1172632) hydrochloride can act as a color stabilizer. tandfonline.comtandfonline.com The reaction time is another critical parameter that needs to be controlled for reproducible results. researchgate.net

A study on the scanometric determination of magnesium optimized these parameters to achieve a wide linear range of 0.070 to 30.000 μg/mL and a low detection limit of 0.058 μg/mL. tandfonline.comresearchgate.net

Optimized Conditions for Magnesium Determination using Solution Scanometry

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Titan Yellow (TY) Concentration | 0.007% (w/v) | researchgate.net |

| Sodium Hydroxide Concentration | 0.66 mol/L | tandfonline.com |

| Hydroxylamine Hydrochloride (HA) | 0.45% (w/v) | tandfonline.com |

| Starch Concentration | 0.05% (w/v) | tandfonline.com |

This method is subject to interference from other ions, which can be a limitation in complex matrices like blood or food samples. nih.gov

Detection of Other Metal Ions (e.g., Calcium, Beryllium, Uranium, Thorium)

Beyond its well-known use for magnesium detection, Titan yellow serves as a chromogenic reagent for the determination of several other metal ions. Its ability to form colored complexes or lakes with these ions is the basis for these analytical methods.

Beryllium (Be): A sensitive and selective spectrophotometric method has been developed for the determination of beryllium using Titan yellow. The reaction between Be and TY can be measured by β-correction spectrophotometry, a technique that effectively eliminates the interference of excess reagent, thereby enhancing analytical sensitivity. In the presence of Ethylenediaminetetraacetic acid (EDTA) as a masking agent to sequester other ions, the method demonstrates high selectivity for beryllium. The procedure is effective for determining trace amounts of beryllium in wastewater, with a detection limit as low as 0.003 mg/L. rsc.org Beer's law is followed in the concentration range of 0–2.0 µg of beryllium per 25 ml of the final solution. rsc.org

Uranium (U) and Thorium (Th): Titan yellow has been successfully employed in a method for the preconcentration and subsequent spectrophotometric determination of ultra-trace amounts of U(VI) and Th(IV). researchgate.net This method involves a solid-phase extraction technique where a resin, Amberlite XAD-7, is impregnated with Titan yellow. researchgate.net The U(VI) and Th(IV) ions are adsorbed onto the TY-impregnated resin within a mini-column. They can then be sequentially eluted for analysis—uranium with 0.5% (w/v) Sodium Carbonate and thorium with 2.0 M Hydrochloric acid. researchgate.net This approach is particularly significant for the analysis of environmental samples where the concentrations of these radionuclides are extremely low. researchgate.net

Calcium (Ca): Titan yellow is also noted for its use as a colorimetric indicator in the detection of calcium ions, alongside magnesium. The dye undergoes distinct color changes upon forming complexes with these metal ions, making it a useful tool in qualitative and quantitative tests.

Trace Element Preconcentration and Solid-Phase Extraction

Solid-phase extraction (SPE) is a powerful technique for sample preparation that concentrates analytes from a large volume onto a solid sorbent, thereby increasing detection sensitivity and removing matrix interferences. psu.edufishersci.canih.gov Titan yellow is a key component in novel SPE strategies, particularly for radionuclides.

A highly effective method utilizes Titan yellow-impregnated Amberlite XAD-7 resin for the simultaneous preconcentration of U(VI) and Th(IV) from aqueous solutions. researchgate.netresearchgate.net The TY-loaded resin acts as a selective sorbent, binding the target metal ions from the sample matrix. Key parameters such as pH, sample volume, and the presence of other ions have been optimized to ensure efficient extraction. researchgate.net This SPE procedure is superior to many traditional methods due to its simplicity, cost-effectiveness, higher enrichment factor, and reduced consumption of hazardous reagents. researchgate.net After adsorption, the analytes are eluted from the column for quantification, typically by spectrophotometry using a reagent like Arsenazo III. researchgate.net

| Parameter | Optimal Condition for U(VI) & Th(IV) Adsorption |

| Sorbent | Titan yellow-impregnated Amberlite XAD-7 resin |

| pH | 6.0 |

| Eluent for Uranium | 0.5% (w/v) Na₂CO₃ |

| Eluent for Thorium | 2.0 M HCl |

| Application | Preconcentration from environmental water samples |

Data sourced from Hosseini et al., 2015. researchgate.net

Cationic Surfactant Determination via Ion Association

Titan yellow, an anionic dye, can form ion-association complexes with cationic surfactants (CS). asianpubs.orgresearchgate.netasianpubs.org This interaction leads to a change in the spectral properties of the dye, which can be measured spectrophotometrically to determine the concentration of the cationic surfactant. This method provides a simple, rapid, and extraction-free alternative to more tedious procedures that often require toxic organic solvents. asianpubs.org

In a typical procedure, a standard or sample solution containing a cationic surfactant like Cetylpyridinium (B1207926) chloride (CPC) is mixed with a Titan yellow solution in an alkaline medium (e.g., NaOH solution). asianpubs.org The formation of the ion-association complex results in an absorption maximum at a specific wavelength (e.g., 400 nm), and the absorbance is proportional to the concentration of the cationic surfactant. asianpubs.orgresearchgate.net The method has been successfully applied to determine trace amounts of cationic surfactants in environmental water samples. asianpubs.orgasianpubs.org

| Cationic Surfactant | Linear Range (µg/mL) | Detection Limit (µg/mL) |

| Cetylpyridinium chloride (CPC) | 1 - 28 | 0.4 |

| Zephiramine (Zeph) | 6.34 - 50.8 | 0.22 |

| Cetyltrimethylammonium bromide (CTMAB) | 7.29 - 32.8 | 0.29 |

| Cetylpyridinium bromide (CPB) | 7.50 - 40.0 | 0.25 |

Data compiled from Liu et al., 2012 and other studies. asianpubs.orgresearchgate.net

Chromatographic and Electrochemical Techniques

High-Performance Liquid Chromatography (HPLC) Integration

While High-Performance Liquid Chromatography (HPLC) is a benchmark technique for the separation and quantification of various dyes, including azo dyes, nih.govresearchgate.net specific methods detailing the integration of Titan yellow as a post-column derivatization reagent or other integrated component are not prominently featured in recent literature. However, the validation principles for HPLC methods, such as establishing linearity, accuracy, precision, and limits of detection and quantification, are well-established and would be applicable to any future development of a Titan yellow-based HPLC method. nih.gov

Electroanalytical Methods with Modified Electrodes

Electroanalytical techniques offer high sensitivity, rapid response, and simple operation for the detection of electroactive compounds. mdpi.com The performance of these methods can be significantly enhanced by chemically modifying the surface of the working electrode. Titan yellow has been used to fabricate a novel sensor by electropolymerizing it onto a carbon paste electrode (CPE). mdpi.comproquest.comresearchgate.net

This poly(titan yellow) modified carbon paste electrode (PTYMCPE) exhibits excellent electrocatalytic activity toward the oxidation of certain molecules, such as curcumin (B1669340). mdpi.comproquest.com The modification process involves repeatedly cycling the potential of the CPE in a solution containing Titan yellow monomer, which results in the formation of a stable, conductive polymer film on the electrode surface. mdpi.com The resulting PTYMCPE shows a significant enhancement in peak currents and improved sensitivity compared to the bare carbon paste electrode (BCPE). proquest.com This modified electrode has demonstrated advantages such as ease of preparation, high sensitivity, stability, and successful application in the analysis of real samples like natural food supplements. mdpi.comresearchgate.net

| Electrode | Analyte | Linear Range (M) | Limit of Detection (LOD) (M) |

| BCPE | Curcumin | - | - |

| PTYMCPE | Curcumin | 2x10⁻⁶ - 10x10⁻⁶ | 1.094x10⁻⁷ |

Performance of the Poly(Titan Yellow) Modified Carbon Paste Electrode (PTYMCPE) compared to the Bare Carbon Paste Electrode (BCPE) for curcumin detection. Data sourced from Shankara et al., 2022. mdpi.comproquest.com

Method Validation and Interference Mitigation Strategies

The validation of any analytical method is crucial to ensure its reliability, accuracy, and fitness for purpose. demarcheiso17025.com For methods employing Titan yellow, validation involves assessing several key performance characteristics.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration is confirmed by establishing a linear range. For example, the spectrophotometric determination of cetylpyridinium chloride using Titan yellow is linear over a concentration range of 1-28 µg/mL. researchgate.net

Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest analyte concentration that can be reliably detected. In the electroanalytical detection of curcumin with a PTYMCPE, the LOD was found to be 1.094 x 10⁻⁷ M. proquest.com

Accuracy and Recovery: Accuracy is assessed by analyzing samples with known concentrations or through recovery studies in real sample matrices. For the PTYMCPE method, recovery of curcumin in natural food supplements ranged from 96.59% to 102.18%, indicating high accuracy. mdpi.comproquest.com

Precision: This is evaluated by the relative standard deviation (RSD) of replicate measurements. For cationic surfactant analysis, RSD values were below 4.1%. researchgate.net

Interference Mitigation: A significant challenge in analytical chemistry is the interference from other components in the sample matrix. Several strategies are employed in Titan yellow-based methods to overcome this:

Masking Agents: In the detection of beryllium, EDTA is used as a masking agent. rsc.org EDTA forms stable complexes with many potentially interfering metal ions, preventing them from reacting with Titan yellow and ensuring the method's selectivity for beryllium. rsc.org

pH Control: The formation of the Titan yellow-metal ion complex is often highly pH-dependent. By controlling the pH of the solution, it is possible to selectively favor the reaction with the target analyte over interfering ions. The preconcentration of U(VI) and Th(IV) is optimized at a pH of 6.0. researchgate.net

Selective Elution: In solid-phase extraction, interferences can be managed by using specific eluents that selectively desorb the analyte of interest while leaving interfering substances on the column. In the U/Th method, a sodium carbonate solution selectively elutes uranium, while a hydrochloric acid solution is subsequently used to elute thorium. researchgate.net

Instrumental Correction: Advanced spectrophotometric techniques, such as β-correction spectrophotometry, can mathematically correct for background absorbance from the excess reagent, thus mitigating its interference and improving sensitivity. rsc.org

Sensitivity, Reproducibility, and Stability Assessments

The performance of an analytical method is fundamentally characterized by its sensitivity, reproducibility, and the stability of the analytical signal. For methods utilizing Titan yellow, these parameters are crucial for ensuring accurate and reliable quantification, particularly of magnesium ions.

Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. In spectrophotometric applications with Titan yellow, this is often expressed by the molar absorptivity of the magnesium-Titan yellow complex or the slope of the calibration curve.

Reproducibility is the measure of precision between measurements carried out under different conditions (e.g., different analysts, different instruments, or on different days). It is commonly expressed as the relative standard deviation (RSD). A study on the solution scanometric determination of magnesium using Titan yellow reported a relative standard deviation of 1.90% for the analysis of a 10 μg mL⁻¹ magnesium ion solution, indicating good precision and reproducibility of the method. tandfonline.com The Association of Official Analytical Chemists (AOAC) provides guidelines for acceptable repeatability (intra-day RSD) and reproducibility (inter-day RSD), which serve as a benchmark for method validation. mdpi.com

Stability of the colored magnesium hydroxide-Titan yellow complex is a critical factor. The complex exists as a colloidal suspension, which can be prone to precipitation over time, leading to erroneous absorbance readings. acs.org The stability of the color is influenced by factors such as the concentration of reagents, pH, and the presence of stabilizing agents. tandfonline.com Research indicates that the color development in the Titan yellow method requires a specific reaction time for the signal to stabilize before measurement. tandfonline.com

Table 1: Reproducibility of Titan Yellow Method for Magnesium Determination

| Parameter | Value | Analyte Concentration | Source |

|---|---|---|---|

| Relative Standard Deviation (RSD) | 1.90% | 10 μg mL⁻¹ Mg²⁺ | tandfonline.com |

Impact of Stabilizing Agents (e.g., Starch)

Due to the colloidal nature of the colored lake formed between magnesium hydroxide and Titan yellow, the suspension can be unstable and prone to precipitation, which would interfere with spectrophotometric measurements. acs.org To counteract this, protective colloids or stabilizing agents are incorporated into the analytical procedure.

Starch is a commonly used stabilizing agent in the Titan yellow method. tandfonline.comresearchgate.net It functions as a protective colloid, helping to keep the fine particles of the magnesium hydroxide-dye complex suspended uniformly in the solution. tandfonline.comacs.org This ensures that the absorbance measurement is stable and proportional to the magnesium concentration over a longer period.

In a typical procedure, reagents are added in a specific order, with the stabilizing agent introduced before the formation of the colored precipitate. For instance, one method describes the sequential addition of sulfuric acid, starch, calcium sulfate (B86663) solution, Titan yellow, and finally sodium hydroxide to the sample. researchgate.net The concentration of the stabilizing agent itself must be optimized. Studies have been conducted to determine the ideal concentration of starch, along with other reagents like sodium hydroxide and hydroxylamine hydrochloride (used as a color stabilizer), to achieve maximum color intensity and stability. tandfonline.com

Matrix Interference Effects and Masking Approaches

A significant drawback of the Titan yellow method for magnesium determination is its susceptibility to interference from other ions and substances commonly present in complex matrices like biological fluids, food, and water samples. nih.govbmj.compsu.edu These interferences can lead to either falsely elevated or decreased results.

Common Interferents:

Calcium: The presence of calcium is a well-documented interference. One study noted that the addition of 10 mg/100 ml of calcium to a solution containing 2 mg/100 ml of magnesium resulted in a 7% increase in the apparent magnesium concentration. bmj.compsu.edu

Citrate (B86180) and Gluconate: Organic substances can also interfere. The Titan yellow method has been found to seriously underestimate the magnesium content in urine from patients receiving citric acid/sodium citrate solutions. bmj.compsu.edu Similarly, gluconate has been shown to interfere with the determination, leading to falsely low results in patients receiving intravenous calcium gluconate. oup.com

Other Ions: While the method is primarily for magnesium, other ions can influence the results, though the literature on specific masking agents for these is less detailed compared to the focus on calcium.

The presence of these interferences makes the Titan yellow method unsuitable for certain types of samples, such as blood cells, food, and fecal materials, without extensive sample preparation or validation against more robust methods. nih.govsemanticscholar.orgnih.gov For pathological samples of serum and urine, its reliability may also be compromised. nih.govbmj.com Due to these limitations, alternative methods like the ammonium (B1175870) phosphate (B84403) method are often considered more reliable for complex biological samples. bmj.comsemanticscholar.org

Calibration Curve Development and Detection Limits

The quantification of an analyte using an instrumental method like spectrophotometry relies on a well-defined relationship between the measured signal (e.g., absorbance) and the analyte's concentration, which is established through a calibration curve.

Calibration Curve: A calibration curve for the Titan yellow method is typically developed by preparing a series of standard solutions with known concentrations of magnesium. acs.org These standards are subjected to the same chemical treatment as the unknown samples, including the addition of Titan yellow, sodium hydroxide, and stabilizing agents. The absorbance of each standard is measured, and a graph of absorbance versus concentration is plotted. For the method to be effective, this relationship should be linear over a specific concentration range. bmj.com

Detection and Quantification Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. numberanalytics.comlibretexts.org These are critical figures of merit for any analytical method.

For the Titan yellow method, these limits are determined by analyzing replicate blank samples and low-concentration standards. The LOD is often calculated based on the standard deviation of the blank response. libretexts.orgallaboutair.cn

Recent advancements in detection techniques have reported varying detection limits and linear ranges for magnesium using Titan yellow:

A solution scanometric method demonstrated a linear range between 0.070 and 30.000 μg mL⁻¹ with a calculated detection limit of 0.058 μg mL⁻¹. tandfonline.com

A paper-based analytical device using the hue color space for detection reported a linear detection range of 1.0 to 6.0 mmol L⁻¹ and an LOD of 0.144 mmol L⁻¹. researchgate.net

The calibration procedure should be performed under the same conditions as the sample analysis, and the calibration curve is often valid only for a single day's determinations. acs.org

Table 2: Reported Performance Characteristics of Titan Yellow Methods for Magnesium

| Analytical Method | Linear Range | Limit of Detection (LOD) | Source |

|---|---|---|---|

| Solution Scanometry | 0.070 - 30.000 μg mL⁻¹ | 0.058 μg mL⁻¹ | tandfonline.com |

| Paper-based Colorimetric Device (Hue) | 1.0 - 6.0 mmol L⁻¹ | 0.144 mmol L⁻¹ | researchgate.net |

Compound List

Environmental Science Research

Adsorption Studies for Pollutant Removal

The removal of Titan Yellow from wastewater through adsorption has been a primary area of investigation. This process involves the adhesion of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of this method is highly dependent on the nature of the adsorbent material, its surface chemistry, and the experimental conditions.

A diverse range of materials has been explored for their capacity to adsorb Titan Yellow, with nanoparticles and biosorbents showing particular promise due to their high surface areas and specific functional groups.

Nanoparticles: Engineered nanoparticles offer a large surface-area-to-volume ratio, making them highly efficient adsorbents. Studies have demonstrated the efficacy of various nanocomposites. For instance, zinc-doped superparamagnetic iron oxide nanoparticles (Fe₃O₄@10%Zn) have shown a monolayer adsorption capacity of 43 mg/g for Titan Yellow. mdpi.comresearchgate.net In comparison, undoped iron oxide nanoparticles (Fe₃O₄) exhibited a capacity of 30 mg/g. mdpi.comresearchgate.net Other research highlighted cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles, which could remove over 98% of Titan Yellow, achieving a maximum adsorption capacity of 212.8 mg/g. researchgate.net Polyaniline/Fe₃O₄ nanocomposites have also been reported to have greater adsorption activity than their constituent parts, bare polyaniline and Fe₃O₄ nanoparticles. bibliomed.orgresearchgate.net Furthermore, a supported chitosan (B1678972) adsorbent (FZCS) demonstrated a high removal rate of 97.95% and a maximum adsorption capacity of 120.48 mg/g. nih.gov

Biosorbents: These are low-cost adsorbents derived from biological materials. Their effectiveness stems from their natural composition and porous structure. Walnut husks have been investigated as a natural biosorbent, successfully removing over 85.5% of Titan Yellow from solution under optimal conditions. annalsofrscb.roannalsofrscb.ro Cellulose-based materials, sourced from plants like Olive Europa (Zaitoon), have also proven effective. nih.gov Thermally activated cellulose (B213188) from this source achieved a removal percentage of up to 98%. nih.govmdpi.com Another natural plant material, Saccharum spontaneum, reached 98.45% adsorption after three hours of contact time. derpharmachemica.com Other studied biosorbents include powders from Hyptis suaveolens and acid-functionalised Moringa oleifera leaves. ijisrt.comresearchgate.netscirp.org

Table 1: Efficacy of Various Adsorbent Materials for Titan Yellow Removal Below is an interactive data table. Click on the headers to sort the data.

| Adsorbent Material | Type | Maximum Adsorption Capacity (q_max, mg/g) | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Cobalt Ferrite (CoFe₂O₄) Nanoparticles | Nanoparticle | 212.8 | >98 | researchgate.net |

| Supported Chitosan (FZCS) | Nanoparticle/Biopolymer | 120.48 | 97.95 | nih.gov |

| Zinc-Doped Iron Oxide (Fe₃O₄@10%Zn) | Nanoparticle | 43 | - | mdpi.comresearchgate.net |

| Iron Oxide (Fe₃O₄) Nanoparticles | Nanoparticle | 30 | - | mdpi.comresearchgate.net |

| Thermally Activated Cellulose (from Olive Europa) | Biosorbent | 19.56 | 98 | nih.gov |

| Saccharum spontaneum | Biosorbent | - | 98.45 | derpharmachemica.com |

| Walnut Husks | Biosorbent | - | >85.5 | annalsofrscb.roannalsofrscb.ro |

To understand the interaction between Titan Yellow and adsorbent surfaces, researchers employ adsorption isotherm and kinetic models.

Adsorption Isotherms: These models describe how the dye molecules distribute between the liquid phase and the solid phase at equilibrium. The Langmuir model, which assumes monolayer adsorption on a homogeneous surface, was found to fit the data for adsorption onto supported chitosan (FZCS) and zinc-doped iron oxide nanoparticles. mdpi.comnih.gov This suggests that the dye forms a single layer on the surface of these materials. Conversely, the Freundlich isotherm, which is applicable to multilayer adsorption on heterogeneous surfaces, provided the best fit for data using walnut husks as the adsorbent. annalsofrscb.roannalsofrscb.ro In some cases, multiple models apply; for instance, adsorption on zinc-doped iron oxide nanoparticles was consistent with both Langmuir and Redlich-Peterson models. mdpi.comresearchgate.net Studies on modified cellulose indicated a complex process, with the Langmuir isotherm suggesting chemisorption and the Temkin isotherm pointing to a heterogeneous surface. nih.gov

Kinetic Modeling: Kinetic studies provide insight into the rate of adsorption and the controlling mechanisms. The pseudo-second-order model has been frequently identified as the best-fitting model for the adsorption of Titan Yellow onto various materials, including Saccharum spontaneum, walnut husks, and supported chitosan (FZCS). nih.govannalsofrscb.roannalsofrscb.roderpharmachemica.comresearchgate.net This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. However, some systems, such as the Polyaniline/Fe₃O₄ nanocomposite, were better described by the pseudo-first-order kinetic model. bibliomed.orgresearchgate.net

Table 2: Adsorption Isotherm and Kinetic Models for Titan Yellow Below is an interactive data table. Click on the headers to sort the data.

| Adsorbent | Best Fit Isotherm Model(s) | Best Fit Kinetic Model | Reference |

|---|---|---|---|

| Zinc-Doped Iron Oxide Nanoparticles | Langmuir, Redlich-Peterson | - | mdpi.comresearchgate.net |

| Saccharum spontaneum | Langmuir, Freundlich | Pseudo-second-order | derpharmachemica.comresearchgate.net |

| Walnut Husks | Freundlich, Halsey | Pseudo-second-order | annalsofrscb.roannalsofrscb.ro |

| Polyaniline/Fe₃O₄ Nanocomposite | - | Pseudo-first-order | bibliomed.orgresearchgate.net |

| Supported Chitosan (FZCS) | Langmuir | Pseudo-second-order | nih.gov |

| Modified Cellulose | Langmuir, Temkin | - | nih.gov |

The removal of Titan Yellow is governed by a combination of physical and chemical interactions. The adsorption onto zinc-doped iron oxide nanoparticles has been described as physical adsorption. mdpi.comresearchgate.net Similarly, the activation energy calculated for adsorption onto Saccharum spontaneum suggests the involvement of physical forces. derpharmachemica.com

Photocatalytic Degradation Processes

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade organic pollutants like Titan Yellow into simpler, less harmful substances upon exposure to light.

Nanoparticles are central to photocatalytic research due to their electronic and optical properties. When a semiconductor nanoparticle, such as zinc oxide (ZnO) or titanium dioxide (TiO₂), absorbs photons of sufficient energy, electrons are promoted from the valence band to the conduction band, creating electron-hole pairs. These charge carriers can then react with water and oxygen to produce highly reactive species, like hydroxyl radicals, which are powerful oxidizing agents that can break down the complex structure of Titan Yellow. nih.govaip.org

Several nanoparticle systems have demonstrated photocatalytic activity against Titan Yellow. A Co/ZnO catalyst was able to degrade 86.13% of a 100 ppm Titan Yellow solution. aip.org A composite of Fe₃O₄/ZnO/Ag achieved up to 90% degradation under visible light, showcasing the potential of multi-component systems to enhance photocatalytic efficiency. researchgate.netscientific.net Zinc oxide nanorods (ZNRs), synthesized via a green route using Calotropis gigantea plant extract, showed 95% degradation of the dye. researchgate.net Notably, ZnO has been reported to be twice as efficient as TiO₂ for degrading similar dyes. researchgate.net Iron oxide nanoparticles doped with zinc (Fe₃O₄@10%Zn) have also been shown to have high photocatalytic effectiveness in treating Titan Yellow. mdpi.com

The concentration of Titan Yellow decreases significantly upon exposure to UV light in the presence of a suitable photocatalyst. The progress of degradation is typically monitored using UV-Vis spectrometry by measuring the decrease in absorbance at the dye's characteristic peak. mdpi.com For example, using ZnO nanorods as a catalyst, 60 minutes of UV irradiation was sufficient to achieve 95% degradation of a 10 ppm Titan Yellow solution. researchgate.net In another study, a Co/ZnO catalyst required 120 minutes to achieve 86.13% degradation of a 100 ppm solution. aip.org Research has also shown that while an aqueous solution of pure Titan Yellow is relatively stable under illumination, the presence of electrolytes can alter this stability and affect the degradation rate. researchgate.net

Environmental Monitoring and Indicator Applications

Titan yellow, also known as Thiazole (B1198619) Yellow G, is a triazene (B1217601) dye that serves as a valuable tool in environmental science, primarily due to its properties as a pH indicator and its utility in various analytical applications. gspchem.comwikipedia.org Its ability to undergo distinct color changes in response to pH variations and to interact with specific ions makes it suitable for monitoring environmental conditions and detecting the presence of certain substances in environmental matrices like water and soil. chemiis.comchemimpex.com

pH-Dependent Color Changes for Contamination Monitoring

The fundamental principle behind Titan yellow's application as an environmental indicator is its sensitivity to pH. As an acid-base indicator, Titan yellow exhibits a distinct color transition over a specific pH range. wikipedia.org This characteristic is crucial for monitoring contamination, as many pollutants can significantly alter the pH of water and soil.

The color of Titan yellow changes from yellow at a pH of 12.0 to red or orange at a pH of 13.0. gspchem.comwikipedia.orgsdfine.comscbt.com This sharp transition in a highly alkaline range allows for the visual or spectrophotometric detection of shifts in basicity. A change in the natural pH of an environment can be an early sign of contamination from industrial effluents, chemical spills, or agricultural runoff, which may contain alkaline substances. By employing Titan yellow, researchers can create simple, cost-effective tests to signal these potentially harmful pH shifts.

The mechanism of color change is related to alterations in the molecule's electronic structure when it gains or loses protons (H+ ions) in response to the changing acidity of the solution. This affects the conjugated system of the dye molecule, altering the wavelengths of light it absorbs and, consequently, changing its visible color.

Table 1: pH Indicator Profile of Titan Yellow

| Property | Description | Source(s) |

| Indicator Type | Acid-Base Indicator | wikipedia.org |

| pH Transition Range | 12.0 - 13.0 | gspchem.comsdfine.com |

| Color at Low pH (≤12.0) | Yellow | sdfine.comscbt.com |

| Color at High pH (≥13.0) | Red / Orange | gspchem.comsdfine.com |

Application in Water and Soil Analysis

Titan yellow's utility extends beyond general pH indication to more specific analytical applications for assessing water and soil quality. chemiis.comchemimpex.com It is employed as a chemical reagent and indicator in various laboratory and field tests. chemimpex.comscbt.com

Water Analysis:

In water quality assessment, Titan yellow is notably used for determining water hardness by helping to identify the presence of magnesium ions. chemiis.com It forms a colored complex with magnesium, which can then be quantified. chemiis.com Another significant application is in the detection of heavy metal contamination. Research has demonstrated the use of Thiazole Yellow G as a chromogenic dye for the spectrophotometric determination of uranium (U(VI)) and thorium (Th(IV)) in industrial wastewater and other environmental water samples. researchgate.net This method allows for the detection of these elements at very low concentrations, with detection limits reported as low as 50 ng L⁻¹ for uranium and 25 ng L⁻¹ for thorium. researchgate.net The dye has also been investigated for its potential in removing color from water sources, highlighting its interaction with aqueous environments. ijisrt.comderpharmachemica.com

Table 2: Research Findings on Titan Yellow in Water Analysis

| Application | Analyte(s) | Method | Key Findings | Source(s) |

| Water Hardness Testing | Magnesium (Mg²⁺) | Complexation | Forms a colored complex for visual or spectrophotometric analysis. | chemiis.com |

| Heavy Metal Detection | Uranium (U(VI)), Thorium (Th(IV)) | Spectrophotometry | Allows for determination of ultra-trace amounts in wastewater. | researchgate.net |

Soil Analysis:

Titan yellow serves as an effective indicator for detecting pollutants in soil samples, which aids researchers in assessing environmental health. chemimpex.com While detailed methodologies are specific to the target analyte, the principle often involves creating a soil solution or extract and then using Titan yellow to indicate a change in pH or to act as a complexing agent for specific ions, similar to its application in water analysis. The presence of certain contaminants can alter the soil's chemical properties, and indicators like Titan yellow provide a means to detect these changes.

Biological and Biomedical Research Tools

Microscopy and Cellular Staining Applications

Fluorescent Staining of Cellular Structures and Components

Titan yellow, also known as Thiazole (B1198619) Yellow G, is a versatile triazene (B1217601) dye utilized in scientific research as a fluorescent indicator in microscopy. chemimpex.comsigmaaldrich.com Its strong fluorescence properties are valuable for applications in biological imaging, enabling researchers to visualize cellular structures and various biological processes with high clarity. chemimpex.com The dye is suitable for microscopy and has been used as a fluorescent indicator in studies examining the photocatalytic transformation of other azo dyes. sigmaaldrich.com As a fluorescent probe, its utility extends to various forms of biological imaging, where it helps enhance the visibility of components, which is particularly useful when dealing with samples at low concentrations. chemimpex.com

Visualization of Acidic Polysaccharides and Mast Cells

The granules of mast cells are rich in acidic mucopolysaccharides, such as heparin, which allows them to be visualized using specific staining techniques. nih.govnih.gov Histological stains like toluidine blue, methylene (B1212753) blue, and safranin bind to these acidic components, often resulting in metachromasia—a property where the dye changes color upon binding. nih.govuniba.it For instance, the alkaline dye toluidine blue stains mast cell granules a distinct red-violet. nih.gov While a variety of dyes are employed for this purpose, including basic brown which stains mast cell granules yellow-brown by combining with acidic mucopolysaccharides, specific literature detailing the use of Titan yellow for the direct visualization of mast cells and their acidic polysaccharide content is not extensively documented. nih.gov Most methods for identifying mast cells rely on detecting the constituents of their secretory granules, and while numerous basic dyes are effective, the choice of fixative can influence staining outcomes. amazonaws.com

Monitoring Intracellular Ionic Changes

Fluorescent indicators are essential tools for visualizing the dynamics of intracellular ion concentrations. nih.gov These molecular probes, which can be small molecules or genetically encoded proteins, respond to changes in ion levels by altering their fluorescence intensity or spectral properties. nih.govnih.gov This allows for real-time monitoring of cellular processes such as signaling pathways that depend on ion fluxes. mdpi.com While the thiazole-containing dye family includes members like Thiazole Orange that have been incorporated into probes for sensing metal ions, there is limited specific evidence in the available scientific literature to suggest that Titan yellow itself is commonly used as a direct fluorescent indicator for monitoring intracellular ionic changes. mdpi.com The field predominantly relies on other well-established indicators like Fura-2, Quin-2, and various genetically encoded sensors for these applications. nih.gov

Interaction with Biological Molecules and Nanosystems

Complexation with Silver Ions for Enhanced Biological Activity

Titan yellow can form complexes with silver ions (Ag+), creating a nanosystem with potentially enhanced biological properties. Research has shown that ionic silver can bind to Titan yellow, and this complex can be further combined with other molecules like Congo red or bovine serum albumin (BSA). The complexation of silver with Titan yellow increases the reactivity of the silver. The dissociation constant of this complex is estimated to be very low (around 10⁻¹³), which means the silver is held tightly within the complex. This strong binding allows for the use of lower silver concentrations, which can reduce toxicity while maintaining biological activity.

Nanosystem Development for Research Applications (e.g., Antimicrobial Studies)

Building on its ability to complex with silver, Titan yellow has been analyzed as a core component in the development of nanosystems for research, particularly in antimicrobial studies. In one study, a nanosystem based on ionic silver bound to Titan yellow (TY-Ag) was created and tested for its antimicrobial efficacy against bacterial strains. The binding of TY-Ag to other molecules like Congo red can improve the nanosystem's solubility and potentially allow for targeted intracellular delivery. When bound to albumin (BSA), the system is protected against the uncontrolled release of silver ions. These TY-Ag and BSA-TY-Ag complexes have demonstrated antibacterial activity against both Escherichia coli and Staphylococcus aureus, suggesting their potential as an alternative to traditional antibiotics in certain therapeutic research contexts.

Interactive Data Tables

Table 1: Antimicrobial Activity of Titan Yellow-Silver Nanosystem

This table summarizes the Minimum Inhibitory Concentration (MIC) values for a Titan yellow-silver (TY-Ag) complex, indicating its effectiveness in inhibiting the growth of common bacterial strains.

| Nanosystem | Target Microorganism | MIC (mM) |

| TY-Ag (1:0.5) | Escherichia coli | 0.019 |

| TY-Ag (1:0.5) | Staphylococcus aureus | 0.019 |

Interactions with Proteins and Other Biological Entities

Titan yellow, a triazene dye, demonstrates interactions with a variety of biological molecules, although its binding affinity with proteins is noted to be weaker compared to other dyes like Congo red. researchgate.net Nevertheless, its ability to form complexes with specific biological entities makes it a useful tool in certain research applications.

Research has shown that self-assembling compounds, a category that includes Titan yellow, can form specific complexes with proteins such as amyloids and antibodies that are bound to antigens. bamsjournal.com The dye's utility extends to interactions with non-proteinaceous biological materials as well. For instance, it is known to form complexes with cellulose (B213188). bamsjournal.com Its inherent fluorescence also makes it suitable as a fluorescent probe for visualizing cellular structures and processes in biological imaging. chemimpex.comspectrumchemical.com

The interaction of Titan yellow with proteins is a key aspect of its application in amyloid research, where it participates in forming ternary complexes. While it interacts poorly with proteins on its own compared to Congo red, this property is exploited in conjunction with other molecules to study protein aggregates. researchgate.net

Table 1: Documented Interactions of Titan Yellow with Biological Entities

| Interacting Entity | Type of Interaction | Research Context |

|---|---|---|

| Proteins (general) | Weak complex formation researchgate.net | Comparative studies with other dyes researchgate.net |

| Amyloids | Forms specific complexes bamsjournal.com | Amyloid aggregation studies researchgate.netbamsjournal.com |

| Antibodies | Forms complexes with antigen-bound antibodies bamsjournal.com | General protein binding studies bamsjournal.com |

| Cellulose | Forms specific complexes bamsjournal.com | Study of self-assembling compounds bamsjournal.com |

| Cellular Structures | Fluorescent staining chemimpex.com | Biological imaging and microscopy chemimpex.comspectrumchemical.com |

Theoretical and Computational Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for understanding the dynamic behavior of molecules and their interactions with their environment. These methods can be applied to study various aspects of Titan Yellow, from its conformational flexibility to its aggregation behavior in solution and its interaction with substrates.

Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. For a molecule like Titan Yellow, MD simulations can be employed to:

Explore Conformational Space: Understand the different shapes the molecule can adopt and their relative energies.

Study Solvation: Analyze how water molecules or other solvents arrange around the dye molecule.

Investigate Aggregation: Simulate the process of how individual Titan Yellow molecules come together to form larger clusters or aggregates in solution. The aggregation of dye molecules can significantly affect their color, solubility, and interaction with materials. Studies on other dye molecules have shown that aggregation is influenced by the non-conjugate parts of the dyes and their linking positions. mdpi.com

Simulate Interactions with Surfaces: Model the adsorption of Titan Yellow onto various materials, such as cellulose (B213188) or nanoparticles. This is crucial for understanding its application as a stain or in industrial processes. For instance, MD simulations have been used to study the interaction between other dyes and TiO2 surfaces, revealing details about their binding mechanisms. avestia.comresearchgate.net

While specific all-atom molecular dynamics simulations for Titan Yellow are not extensively documented in publicly available literature, the methodology has been successfully applied to similar dye systems. For example, simulations of other cationic dyes have provided insights into their adsorption behavior on materials like activated carbon decorated montmorillonite. rsc.org These studies often analyze radial distribution functions and interaction energies to understand the affinity between the dye and the adsorbent surface. rsc.org

A hypothetical molecular dynamics simulation of Titan Yellow could reveal key interaction sites and the influence of its flexible structure on binding. The simulation would involve placing a model of the Titan Yellow molecule in a simulation box with a solvent and a surface of interest, then calculating the trajectory of each atom over a period of time.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Titan Yellow, molecular docking could be used to:

Predict how it binds to biological macromolecules, which is relevant to its use as a biological stain.

Understand its interaction with specific sites on industrial materials, aiding in the design of more efficient dyeing processes.

Studies on other dyes have utilized molecular docking to understand their interaction with biological targets. For instance, docking analysis was used to investigate the interaction of anionic and cationic dyes with the tau paired helical filament (PHF) core, revealing key residues involved in binding. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used method in this area.

Density Functional Theory (DFT) Calculations: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. For Titan Yellow, DFT calculations can be used to determine a wide range of properties, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional structure of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's reactivity and its color.

Spectroscopic Properties: Simulating the UV-Visible absorption spectrum, which determines the color of the dye. Time-dependent DFT (TD-DFT) is often used for this purpose.

Charge Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule, which is important for understanding its reactivity and interaction with other molecules.

Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

A representative table of calculated electronic properties for a similar thiazole (B1198619) azo dye using DFT is shown below. These values help in understanding the reactivity and spectral characteristics of such dyes.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap (ΔE) | 3.75 |

| Ionization Potential | 6.50 |

| Electron Affinity | 2.25 |

| Data is representative of typical values for thiazole azo dyes and not specific to Titan Yellow. |

These calculations show that such dyes have a significant energy gap, which is consistent with their stability and color. The distribution of HOMO and LUMO orbitals often indicates that the electronic transitions responsible for the color are of a π → π* nature, localized on the conjugated system of the molecule. mdpi.com

Application of Machine Learning and Optimization Algorithms (e.g., Response Surface Methodology, Artificial Neural Networks)

Machine learning and optimization algorithms are increasingly being used in chemistry to model complex relationships and optimize experimental conditions.

Response Surface Methodology (RSM): RSM is a collection of mathematical and statistical techniques used for modeling and analyzing problems in which a response of interest is influenced by several variables. The goal is to optimize this response. In the context of Titan Yellow, RSM has been applied to optimize the conditions for its removal from wastewater using adsorbents. researchgate.net

In a typical RSM study for dye removal, the key variables might be pH, adsorbent dosage, initial dye concentration, and contact time. The response would be the percentage of dye removed. A Box-Behnken design (BBD) or a central composite design (CCD) is often used to design the experiments. The results are then fitted to a polynomial equation to create a model of the process.

For instance, a study on the simultaneous removal of Titan Yellow and Reactive Blue 4 using a chitosan (B1678972)@hydroxyapatite nanocomposite employed a hybrid central composite design to optimize the removal process. The study found optimal conditions for pH, sorbent dosage, and initial dye concentrations to achieve maximum uptake capacity. researchgate.net

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of learning complex, non-linear relationships between input and output variables from data. In the context of dyes, ANNs can be used to:

Predict the adsorption capacity of different materials for Titan Yellow under various conditions.

Model the relationship between the molecular structure of a dye and its properties (Quantitative Structure-Activity Relationship - QSAR).

Predict the performance of dye-sensitized solar cells.

While specific ANN models for predicting the intrinsic properties of Titan Yellow are not widely reported, the methodology has been extensively used to model the removal of various dyes from aqueous solutions. nih.gov For example, an ANN model was developed to predict the tensile strength of cotton coated with nano titanium dioxide, where the input variables were the dosage of TiO2, UV irradiation time, and temperature. nih.gov Similarly, ANNs have been used to model the adsorption of other yellow dyes, demonstrating their high predictive accuracy compared to traditional regression models.

The general architecture of an ANN for such an application would consist of an input layer (with neurons representing variables like pH, temperature, concentration), one or more hidden layers, and an output layer (predicting a property like adsorption efficiency).

| Input Layer | Hidden Layer(s) | Output Layer |

| pH | Neurons with activation functions | Predicted Property (e.g., Adsorption %) |

| Temperature | ||

| Initial Concentration | ||

| Adsorbent Dose | ||

| A simplified representation of a potential ANN architecture for modeling Titan Yellow adsorption. |

These computational approaches provide a powerful complement to experimental studies, offering a deeper understanding of the chemical and physical properties of Titan Yellow at a molecular level and enabling the optimization of its various applications.

Future Directions and Emerging Research Avenues

Development of Novel Titan Yellow-Based Probes

Titan yellow's inherent fluorescent properties have long been recognized, primarily in its application as a stain in microscopy. gspchem.comwikipedia.org However, current research is focused on harnessing and enhancing these properties to create novel fluorescent probes for the detection of specific analytes. The core structure of Titan yellow provides a versatile scaffold for chemical modification, allowing for the synthesis of new derivatives with tailored sensing capabilities.

One promising area of development is the design of "turn-on" fluorescent probes. These probes are engineered to be non-fluorescent or weakly fluorescent in their unbound state but exhibit a significant increase in fluorescence upon binding to a target molecule. This approach offers high sensitivity and low background signal, making it ideal for detecting trace amounts of analytes in complex biological or environmental samples. Research efforts are directed towards synthesizing Titan yellow derivatives that can selectively bind to metal ions, small molecules, and biomolecules, thereby providing new tools for analytical chemistry and diagnostics.

Table 1: Key Research Areas in Titan Yellow-Based Probe Development

| Research Area | Objective | Potential Applications |

| Selective Ion Sensing | To synthesize Titan yellow derivatives that exhibit a fluorescent response upon binding to specific metal ions. | Environmental monitoring, industrial process control, and biological imaging of ion fluxes. |

| Biomolecule Detection | To create probes that can selectively bind to proteins, nucleic acids, or other biomolecules. | Disease diagnostics, drug discovery, and fundamental biological research. |